Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of dimethylamine with ethyl 2-methoxyethyl carbonate followed by treatment with fluorosulfonic acid . The resulting product is the desired Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide .
Molecular Structure Analysis
The compound’s linear formula is C7H18NO.F2NO4S2 . It consists of an ethyl group, a dimethylammonium cation, and two bis(fluorosulfonyl)imide anions. The molecular structure plays a crucial role in its properties and reactivity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Liquid Electrolytes in Lithium-Ion Batteries
The compound is evaluated as a component of liquid electrolytes for lithium-ion batteries, showing promise due to its higher thermal stability. This could offer a safer alternative to conventional electrolytes prone to forming hazardous byproducts (Abouimrane, Ding, & Davidson, 2009).
Hybrid Electrolyte for Lithium Sulfur Batteries
It has been used in hybrid electrolytes for lithium-sulfur batteries, contributing to stable cycling and decent capacity performance. This highlights its potential in enhancing the efficiency of advanced battery technologies (Yang, Men, Song, Zhou, & Zhan, 2017).
Solid Polymer Electrolytes
The compound forms a part of new solid polymer electrolytes for lithium-ion batteries. These electrolytes exhibit superior ionic conductivities and lower interface resistances compared to their counterparts, suggesting their suitability for battery applications (Zhang, Liu, Zheng, Feng, Zhou, & Nie, 2015).
Ionic Liquid-Based Electrolytes for High-Performance Batteries
Ionic liquid-based electrolytes containing this compound have been characterized for application in high-performance lithium-ion batteries, revealing significant efficiency and rate-capability, which is crucial for next-generation electric and electronic devices (Elia, Ulissi, Jeong, Passerini, & Hassoun, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
bis(fluorosulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO.F2NO4S2/c1-5-8(2,3)6-7-9-4;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXCPIWYTQMZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18F2N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235234-35-1 | |
Record name | Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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